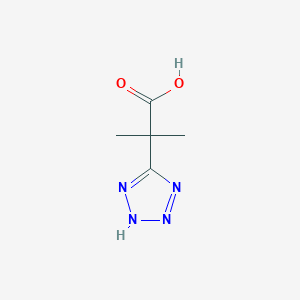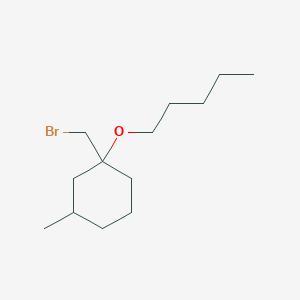
2-(4-Trifluoromethyl-benzyloxy)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Trifluoromethyl-benzyloxy)-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyloxy moiety, which is further connected to an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethyl-benzyloxy)-ethanol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with ethylene glycol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the ethylene glycol acts as a nucleophile, displacing the bromide ion from the benzyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Trifluoromethyl-benzyloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethyl-benzyloxy)acetaldehyde or 2-(4-Trifluoromethyl-benzyloxy)acetic acid.
Reduction: Formation of 2-(4-Trifluoromethyl-benzyloxy)ethane.
Substitution: Formation of various substituted benzyloxy derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Trifluoromethyl-benzyloxy)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-Trifluoromethyl-benzyloxy)-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzylamine
- (Trifluoromethoxy)benzene
Uniqueness
2-(4-Trifluoromethyl-benzyloxy)-ethanol is unique due to the presence of both the trifluoromethyl and benzyloxy groups, which confer distinct chemical and physical properties.
特性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC名 |
2-[[4-(trifluoromethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9-3-1-8(2-4-9)7-15-6-5-14/h1-4,14H,5-7H2 |
InChIキー |
YPUMSOBDUFUIAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COCCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
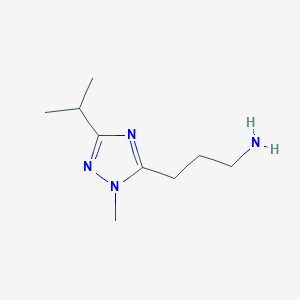
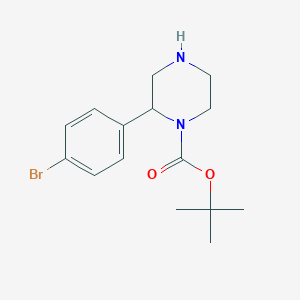
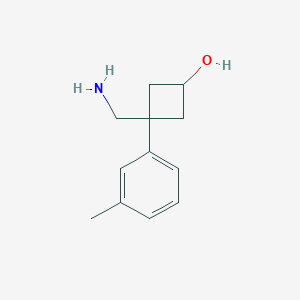
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)

![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)


